![molecular formula C23H27BrN6O9 B14650717 beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester CAS No. 42861-47-2](/img/structure/B14650717.png)
beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester: is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an azo group, a bromine atom, nitro groups, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester involves several steps:
Diazotization: The process begins with the diazotization of 2-bromo-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methoxy-5-acetylamino-N-ethyl-aniline to form the azo compound.
Esterification: The final step involves esterification of the resulting azo compound with 2-methoxyethanol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetylamino groups.
Reduction: Reduction reactions can occur at the azo group, converting it to the corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the methoxy and acetylamino groups.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it a valuable tool for chemists.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its ability to form azo bonds makes it useful in the study of enzyme-catalyzed reactions and protein interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In industry, the compound is used in the production of dyes and pigments. Its azo group is responsible for its vibrant color, making it suitable for use in various coloring applications.
Mechanism of Action
The mechanism of action of beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the bromine and nitro groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Beta-Alanine, N-[5-(acetylamino)-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester
- Beta-Alanine, N-[5-(acetylamino)-4-[(2-fluoro-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester
- Beta-Alanine, N-[5-(acetylamino)-4-[(2-iodo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester
Uniqueness
The uniqueness of beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester lies in its specific combination of functional groups. The presence of the bromine atom, along with the azo and nitro groups, gives it distinct chemical and biological properties compared to similar compounds with different halogen atoms.
Properties
CAS No. |
42861-47-2 |
|---|---|
Molecular Formula |
C23H27BrN6O9 |
Molecular Weight |
611.4 g/mol |
IUPAC Name |
2-methoxyethyl 3-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-ethyl-2-methoxyanilino]propanoate |
InChI |
InChI=1S/C23H27BrN6O9/c1-5-28(7-6-22(32)39-9-8-37-3)19-12-17(25-14(2)31)18(13-21(19)38-4)26-27-23-16(24)10-15(29(33)34)11-20(23)30(35)36/h10-13H,5-9H2,1-4H3,(H,25,31) |
InChI Key |
LOBGJBGIERWYHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OCCOC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


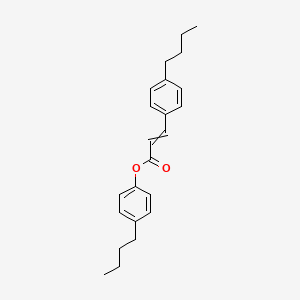
![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)

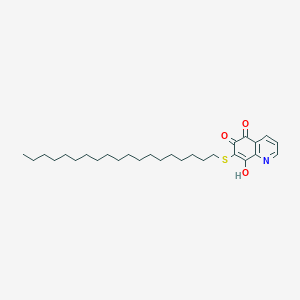
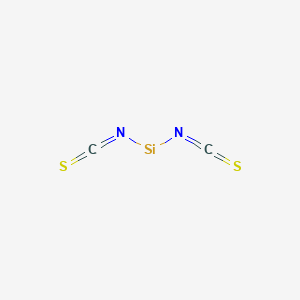
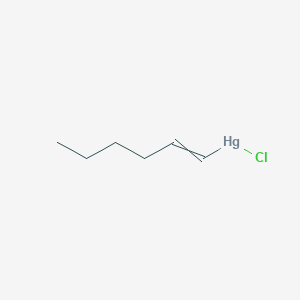
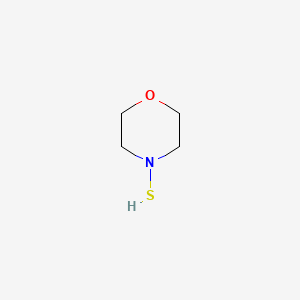
![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)
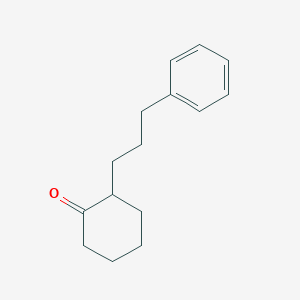
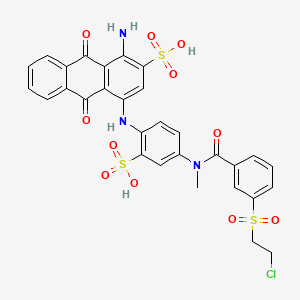
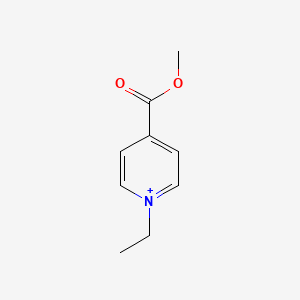

![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
